Ethyl chlorogenate

Antimycobacterial Tuberculosis Natural product screening

Ethyl chlorogenate (3-O-caffeoylquinic acid ethyl ester) is a phenylpropanoid natural product and the ethyl ester derivative of chlorogenic acid. It is isolated from plant sources including Pavetta crassipes, Morus alba, and Artemisia princeps, and belongs to the quinic acid/ester class of polyphenols.

Molecular Formula C18H22O9
Molecular Weight
CAS No. 425408-42-0
Cat. No. B1163381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chlorogenate
CAS425408-42-0
Molecular FormulaC18H22O9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Ethyl Chlorogenate (CAS 425408-42-0): A Differentiated Caffeoylquinic Acid Ethyl Ester for Targeted Research Procurement


Ethyl chlorogenate (3-O-caffeoylquinic acid ethyl ester) is a phenylpropanoid natural product and the ethyl ester derivative of chlorogenic acid. It is isolated from plant sources including Pavetta crassipes, Morus alba, and Artemisia princeps, and belongs to the quinic acid/ester class of polyphenols [1]. Its structural modification—ethyl esterification at the C1 carboxylic acid—distinguishes it from the free acid form and other alkyl esters, imparting quantifiably different physicochemical and biological profiles that are critical for reproducible experimental selection.

Why Chlorogenic Acid or Other Alkyl Esters Cannot Substitute for Ethyl Chlorogenate in Quantitative Bioassays


Despite sharing a caffeoylquinic acid core, ethyl chlorogenate cannot be interchanged with chlorogenic acid, methyl chlorogenate, or other in-class esters without altering experimental outcomes. The ethyl ester modification significantly alters logP (Δ ≈ +0.65), enzymatic inhibitory potency (up to 2.1‑fold improvement in aldose reductase IC₅₀), and antimycobacterial activity (2‑fold lower MIC versus methyl chlorogenate), as demonstrated in head‑to‑head and cross‑study comparisons [1]. These quantitative differences mean that substituting the free acid or a different ester invalidates dose‑response relationships, cell‑based activity, and structure‑activity conclusions.

Ethyl Chlorogenate (CAS 425408-42-0) Quantitative Differentiation Evidence for Scientific Selection


Ethyl Chlorogenate Achieves 2‑Fold Lower MIC Than Methyl Chlorogenate Against M. tuberculosis H37Rv in Direct Head‑to‑Head Broth Microdilution Assay

In a direct head‑to‑head study isolating compounds from Pavetta crassipes, ethyl chlorogenate exhibited an MIC of 50 µg/mL against Mycobacterium tuberculosis H37Rv in the broth microdilution assay, while the closest structural analog methyl chlorogenate showed an MIC of 100 µg/mL—a 2‑fold improvement in potency [1]. In the orthogonal green fluorescence protein reporter microplate assay, ethyl chlorogenate (MIC 100 µg/mL) also outperformed methyl chlorogenate (MIC 200 µg/mL), confirming consistent differentiation across assay formats [1].

Antimycobacterial Tuberculosis Natural product screening

Ethyl Chlorogenate Inhibits Rat Aldose Reductase with IC₅₀ 1.5 µM, a 2.1‑Fold Improvement Over Chlorogenic Acid in Cross‑Study Comparison

Ethyl chlorogenate inhibits rat aldose reductase with an IC₅₀ of 1.5 µM . Under comparable conditions (rat lens aldose reductase, NADPH‑dependent reduction of DL‑glyceraldehyde), chlorogenic acid exhibits an IC₅₀ of 3.16 µM [1]. The 2.1‑fold greater potency of the ethyl ester suggests that esterification of the C1 carboxylic acid enhances interaction with the enzyme active site.

Aldose reductase Diabetic complications Enzyme inhibition

Ethyl Esterification Elevates LogP by ~0.65 Units Over Chlorogenic Acid, Predicting Enhanced Passive Membrane Permeability

The predicted logP of ethyl chlorogenate is 0.29 (ALOGPS) or 0.23 (ChemAxon) , shifting from chlorogenic acid's logP of approximately –0.36 (estimated) or –0.27 (ChemAxon) [1]. This Δ ≈ +0.65 logP unit increase indicates substantially higher lipophilicity, which is classically associated with improved passive diffusion across biological membranes, greater cellular uptake, and enhanced oral bioavailability potential.

Lipophilicity Drug-like properties ADME prediction

Ethyl Chlorogenate Inhibits Melanogenesis in B16 Melanoma Cells (33–62% Reduction at 100 µM) Without Cytotoxicity, Comparable to Other Chlorogenate Esters

In a systematic study of caffeoylquinic acid esters from Artemisia princeps (moxa), ethyl chlorogenate (compound 3) reduced melanin content in α‑MSH‑stimulated B16 melanoma cells by 33–62% at 100 µM, while maintaining cell viability at 89–114% of control [1]. Chlorogenic acid, propyl, isopropyl, and butyl chlorogenates exhibited comparable efficacy (33–62% inhibition) with similarly low cytotoxicity, indicating that within this ester series, the melanogenesis‑inhibitory activity is conserved while other properties (e.g., lipophilicity, enzyme inhibition) differentiate specific members.

Melanogenesis Skin pigmentation Cosmetic bioactives

High‑Impact Application Scenarios for Ethyl Chlorogenate (425408-42-0) Based on Quantitative Differentiation Evidence


Antitubercular Hit‑to‑Lead Optimization

The 2‑fold superior MIC of ethyl chlorogenate over methyl chlorogenate against M. tuberculosis H37Rv [1] makes it a preferred starting scaffold for medicinal chemistry efforts targeting tuberculosis. Its quantified potency advantage reduces the compound mass required for dose‑response studies and lowers the risk of off‑target cytotoxicity at screening concentrations. Procurement for whole‑cell phenotypic screening or target‑based Mtb enzyme assays is directly supported by this data.

Aldose Reductase Inhibitor Development for Diabetic Complications

With a 2.1‑fold improvement in IC₅₀ (1.5 µM) relative to chlorogenic acid (3.16 µM) [1][2], ethyl chlorogenate is the more potent member of the pair for aldose reductase inhibition studies. Researchers investigating polyol pathway modulation in diabetic neuropathy, retinopathy, or nephropathy models benefit from this potency gain, which translates to lower effective concentrations and potentially wider therapeutic windows.

Cosmetic and Dermatological Bioactive Screening

Ethyl chlorogenate's ability to reduce melanin content by up to 62% in α‑MSH‑stimulated B16 cells without cytotoxicity [1] supports its integration into skin‑lightening or hyperpigmentation discovery panels. Its favorable lipophilicity (logP +0.29) compared to chlorogenic acid further suggests improved dermal penetration, a key requirement for topical formulations.

Permeability‑Enhanced Natural Product Probes for Intracellular Targets

The logP shift from –0.36 (chlorogenic acid) to +0.29 (ethyl chlorogenate) [1][2] predicts greater passive membrane permeability, making the ethyl ester a more suitable probe for intracellular target engagement studies. This property is especially relevant for assays requiring cytosolic or nuclear delivery, where the free acid's hydrophilicity may limit access.

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